REACTION_SMILES
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[C:21]([O:22][BH-:23]([O:24][C:25](=[O:26])[CH3:27])[O:28][C:29](=[O:30])[CH3:31])(=[O:32])[CH3:33].[CH3:17][C:18](=[O:19])[O-:20].[CH3:1][O:2][C:3]([C:4]([CH2:5][NH2:6])([CH3:7])[CH3:8])=[O:9].[Cl:35][CH2:36][Cl:37].[Na+:16].[Na+:34].[O:10]=[C:11]1[CH2:12][CH2:13][CH2:14][CH2:15]1>>[CH3:1][O:2][C:3]([C:4]([CH2:5][NH:6][CH:11]1[CH2:12][CH2:13][CH2:14][CH2:15]1)([CH3:7])[CH3:8])=[O:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O[BH-](OC(C)=O)OC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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COC(=O)C(C)(C)CN
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O=C1CCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(C)(C)CNC1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |